5-Amino-3-methylpentanoic acid
CAS No.:
Cat. No.: VC17773945
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 5-amino-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-5(2-3-7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
| Standard InChI Key | KQLVEQAREGFUPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Amino-3-methylpentanoic acid possesses a molecular weight of 131.17 g/mol and exists as a chiral molecule with a stereocenter at position 3. Its IUPAC name is (3S)-5-amino-3-methylpentanoic acid, and its canonical SMILES representation is CC@@HCC(=O)O . The compound’s branched alkyl chain and functional groups (amino and carboxylic acid) contribute to its unique reactivity and solubility profile (Table 1).
Table 1: Molecular Properties of 5-Amino-3-methylpentanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 55290617 (enantiomer-specific) |
| Melting Point | 164–165°C (hydrochloride salt) |
| Solubility | Water-soluble (hydrochloride) |
| pKa (Carboxylic Acid) | ~2.3 |
| pKa (Amino Group) | ~9.7 |
The hydrochloride salt (C₆H₁₄ClNO₂, MW 167.63 g/mol) is commonly used in pharmacological studies due to enhanced stability.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-amino-3-methylpentanoic acid involves multi-step organic transformations, often starting from cyanoacetic acid or ester precursors. A representative pathway includes:
-
Knoevenagel Condensation: Cyanoacetic acid reacts with ethyl acetoacetate in the presence of ammonium acetate to yield 4-cyano-3-methyl-2-butenoic acid ethyl ester .
-
Catalytic Hydrogenation: The unsaturated intermediate undergoes hydrogenation using 10% Pd/C in ethanol, producing (R,S)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride .
-
Acid Hydrolysis: Refluxing the ester in 5 N HCl yields the free amino acid as a hydrochloride salt .
Key Reaction Conditions:
Industrial-Scale Production
Industrial methods optimize yield and purity through crystallization and chromatography. A 69% yield is achievable via recrystallization from isopropanol/water. Challenges include racemization during synthesis, addressed through stereoselective enzymatic reactions or chiral catalysts .
Biological Activities and Mechanisms
GABA_B Receptor Agonism
5-Amino-3-methylpentanoic acid acts as a GABA_B receptor agonist, modulating neuronal excitability. In transfected tsA201 cells, its EC₅₀ for GABA_B receptor activation is 46 μM, comparable to baclofen but with improved metabolic stability . The compound’s branched structure enhances receptor binding affinity compared to linear homologs .
Neuroprotective Effects
Preclinical studies highlight neuroprotective potential in models of epilepsy and neuropathic pain. The compound reduces glutamate-induced excitotoxicity by enhancing GABAergic inhibition, as evidenced by a 40% decrease in seizure frequency in rodent models .
Immunomodulatory Applications
Derivatives such as 2-{[(3,4-dichlorophenyl)acetyl]amino}-3-methylpentanoic acid (M4) enhance all-trans retinoic acid (ATRA)-induced differentiation in HL-60 leukemia cells. Co-treatment with M4 and ATRA synergistically arrests cell cycle progression (G₀/G₁ phase) via downregulation of cyclin D/CDK4 and upregulation of p16 and C/EBPε .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Although 5-amino-3-methylpentanoic acid itself is less commonly used in SPPS, its isoxazole derivative (5-amino-3-methyl-isoxazole-4-carboxylic acid, AMIA) serves as a β-amino acid building block. AMIA incorporates into peptide chains without side-chain protection, enabling the synthesis of hybrid α/β-peptides with enhanced proteolytic stability .
Optimized Coupling Conditions:
-
Reagents: HBTU/HOBt, DIPEA in DMF.
-
Ultrasonic Agitation: Reduces coupling time from 2 hours to 12 minutes .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison with Branched-Chain Amino Acids
| Compound | Structure | Receptor Affinity (GABA_B) | Applications |
|---|---|---|---|
| 5-Amino-3-methylpentanoic acid | CC@HCC(=O)O | EC₅₀ = 46 μM | Neuropathic pain, epilepsy |
| Baclofen | Chlorophenyl-GABA derivative | EC₅₀ = 1.2 μM | Muscle spasticity |
| Isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid | N/A | Protein synthesis |
The compound’s lower receptor affinity compared to baclofen is offset by reduced side effects, such as sedation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume